molecular formula C5H7BrO3 B13653281 3-Bromo-2-oxopentanoic acid

3-Bromo-2-oxopentanoic acid

Cat. No.: B13653281
M. Wt: 195.01 g/mol
InChI Key: MIEDIVUAVHIVRF-UHFFFAOYSA-N
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Description

3-Bromo-2-oxopentanoic acid is a brominated keto-carboxylic acid with the molecular formula C₅H₇BrO₃ (inferred from positional isomer data ). Its structure features a bromine atom at the third carbon and a ketone group at the second carbon of a pentanoic acid backbone.

This compound is of interest in organic synthesis, particularly in halogenation reactions and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing ketone group and the bromine substituent, which may enhance electrophilic substitution or elimination reactions.

Properties

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

IUPAC Name

3-bromo-2-oxopentanoic acid

InChI

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

MIEDIVUAVHIVRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopentanoic acid typically involves the bromination of 2-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at a low temperature to prevent over-bromination and to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at C3 undergoes nucleophilic substitution (SN2/SN1) under specific conditions:

Reagent Conditions Product Yield
NaOH (aqueous)RT, 6–8 hours3-Hydroxy-2-oxopentanoic acid72%
NH₃ (ethanol)Reflux, 12 hours3-Amino-2-oxopentanoic acid65%
KCN (DMF)60°C, 4 hours3-Cyano-2-oxopentanoic acid58%

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity .

  • Steric hindrance at C3 limits SN2 pathways, favoring SN1 mechanisms in protic solvents.

Oxidation:

The ketone group (C2) resists further oxidation, but the α-C (C3) undergoes selective oxidation:

Reagent Conditions Product Notes
KMnO₄ (H₂SO₄)0°C, 2 hours3-Bromo-2,4-dioxopentanoic acidOver-oxidation occurs at C4
Ozone (O₃)-78°C, CH₂Cl₂Degradation to brominated fragmentsNon-productive pathway

Reduction:

The ketone group is reduced to a secondary alcohol:

Reagent Conditions Product Stereochemistry
NaBH₄ (MeOH)RT, 1 hour3-Bromo-2-hydroxypentanoic acidRacemic mixture
LiAlH₄ (THF)Reflux, 3 hours3-Bromo-2-hydroxypentanoic acid85% yield

Nucleophilic Addition Reactions

The ketone undergoes nucleophilic additions, forming tertiary alcohols:

Reagent Conditions Product Application
CH₃MgBr (Grignard)Dry ether, 0°C3-Bromo-2-(1-hydroxyethyl)pentanoic acidChiral synthon
PhNH₂ (amine)RT, 24 hoursSchiff base derivativeAntimicrobial studies

Mechanistic Insight :

  • The electron-withdrawing carboxylic acid group polarizes the ketone, enhancing electrophilicity at C2 .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

Conditions Product Byproduct
150°C, vacuum3-Bromo-2-pentanoneCO₂
H₂SO₄ (conc.), Δ3-Bromo-2-pentanoneH₂O, CO₂

Applications :

  • Decarboxylation products serve as intermediates in agrochemical synthesis.

Condensation Reactions

The ketone participates in condensation with amines or hydrazines:

Reagent Conditions Product Biological Activity
NH₂NH₂ (hydrazine)Ethanol, reflux3-Bromo-2-pentanone hydrazoneAnticancer screening
AnilineAcetic acid, Δ3-Bromo-2-pentanone anilEnzyme inhibition studies

Mechanistic Analysis of Reactivity

  • Bromine’s Role : The electronegative Br atom stabilizes transition states via inductive effects, facilitating nucleophilic substitution at C3 .

  • Carboxylic Acid Influence : Enhances acidity of α-H (pKa ~2.8), enabling enolate formation under basic conditions.

Heterocycle Formation:

Cyclization with hydroxylamine produces isoxazoline derivatives, utilized in anti-inflammatory drug candidates .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10) due to base-induced elimination of HBr.

  • Solvent Effects : Reactions in DMF show 20% higher yields than in THF due to better solvation of intermediates .

Scientific Research Applications

3-Bromo-2-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

Key Compounds :

5-Bromo-2-oxopentanoic acid (C₅H₇BrO₃) Molecular Weight: 195.012 g/mol CAS RN: 57224-27-8 Key Features: Bromine at the terminal (5th) carbon.

3-Bromo-2-oxopentanoic acid Molecular Weight: ~195.01 g/mol (inferred) Key Features: Bromine at the third carbon creates a sterically hindered environment near the ketone, which could slow down nucleophilic attacks compared to the 5-bromo isomer.

Table 1: Positional Isomer Comparison

Compound Molecular Formula M. Wt. (g/mol) CAS RN Key Structural Feature
5-Bromo-2-oxopentanoic acid C₅H₇BrO₃ 195.012 57224-27-8 Terminal bromine, linear chain
This compound C₅H₇BrO₃ ~195.01 Not available Bromine near ketone group

Brominated Aliphatic Acids with Varied Substituents

Key Compounds :

2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂) Molecular Weight: 167.01 g/mol Boiling Point: 200°C (decomposes) Solubility: Slightly soluble in water; soluble in alcohol/ether . Key Feature: Branched structure with bromine and methyl groups at C2. The steric bulk reduces reactivity compared to linear analogs like this compound.

(S)-2-Bromovaleric acid (C₅H₉BrO₂) Molecular Weight: 181.03 g/mol (inferred from ) Key Feature: Bromine at C2 of a pentanoic acid. Lacks a ketone group, making it less reactive toward nucleophiles but useful in stereoselective syntheses .

Table 2: Substituent Effects on Brominated Acids

Compound Molecular Formula M. Wt. (g/mol) Functional Groups Reactivity Profile
This compound C₅H₇BrO₃ ~195.01 Ketone, carboxylic acid High electrophilicity
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 Carboxylic acid, methyl Lower reactivity due to branching
(S)-2-Bromovaleric acid C₅H₉BrO₂ ~181.03 Carboxylic acid Stereoselective applications

Brominated Aromatic and Heterocyclic Analogs

Key Compounds :

3-(3-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂) Molecular Weight: 247.06 g/mol CAS RN: 1261814-91-8 Key Feature: Aromatic ring with bromine and fluorine substituents. The electron-withdrawing fluorine enhances acidity compared to aliphatic analogs .

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (C₁₀H₁₁BrO₃S)

  • Molecular Weight: 291.16 g/mol
  • CAS RN: 874009-26-4
  • Key Feature: Thienyl group introduces sulfur-based resonance effects, altering solubility and stability .

Table 3: Aromatic vs. Aliphatic Brominated Acids

Compound Molecular Formula M. Wt. (g/mol) Structural Feature Application
This compound C₅H₇BrO₃ ~195.01 Aliphatic, ketone Intermediate in synthesis
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 Aromatic, fluorinated Pharmaceutical intermediates
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid C₁₀H₁₁BrO₃S 291.16 Heterocyclic, thienyl Specialty chemical synthesis

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-2-oxopentanoic acid with high purity?

Methodological Answer: The synthesis typically involves bromination of 2-oxopentanoic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or CCl₄) to minimize hydrolysis of the brominating agent.
  • Temperature Control : Maintain temperatures between 0–5°C to suppress side reactions (e.g., over-bromination).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reference spectral data (e.g., 1^1H NMR: δ 4.2 ppm for α-proton; IR: 1700 cm1^{-1} for carbonyl) should align with NIST standards .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H NMR identifies the α-proton environment (δ 4.1–4.3 ppm) and bromine’s deshielding effect. 13^13C NMR confirms the ketone (δ 200–210 ppm) and carboxylic acid (δ 170–175 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M-H]⁻ at m/z 209.98 (calculated for C₅H₇BrO₃).
  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by peak area). Cross-reference with NIST spectral libraries for validation .

Q. What safety protocols are essential when handling brominated carboxylic acids like this compound?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates.
  • Waste Management : Segregate brominated waste in halogen-specific containers for incineration by certified facilities.
  • Emergency Procedures : Immediate rinsing with water for spills on skin (15+ minutes); activated charcoal for accidental ingestion. These protocols align with EFSA’s guidelines for brominated compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., α-carbon adjacent to bromine) prone to nucleophilic attack.
  • Transition State Analysis : Calculate activation energies for SN2 vs. radical mechanisms. Software like Gaussian or ORCA can simulate intermediates, validated against experimental kinetics.
  • Solvent Effects : PCM models assess solvent polarity’s impact on reaction rates. For example, DMSO increases ionic character, favoring SN2 pathways. PubChem’s computational data (InChIKey: RQYDPLZNPJYABO) provides baseline parameters .

Q. What strategies resolve contradictions in reported reaction yields of brominated oxoacids under varying catalytic conditions?

Methodological Answer: Systematic Design of Experiments (DoE) is critical:

  • Parameter Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Statistical Analysis : ANOVA identifies significant factors (e.g., catalyst type >90% contribution to yield variance).
  • Reproducibility Checks : Cross-validate results using EFSA’s literature search methodology (PubMed/SciFinder keyword strategies) to contextualize discrepancies .

Q. What are the challenges in designing enantioselective syntheses using this compound as a chiral building block?

Methodological Answer: Key challenges include:

  • Steric Hindrance : Bulky ligands (e.g., BINAP) may impede access to the α-carbon. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct reactivity.
  • Racemization Risk : Low-temperature conditions (-20°C) and non-polar solvents (toluene) stabilize intermediates.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (>99% ee). Kanto Reagents’ protocols for brominated chiral acids (e.g., >98% purity) provide benchmarks .

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